molecular formula C9H16ClN B6216495 spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride, Mixture of diastereomers CAS No. 2742657-57-2

spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6216495
CAS No.: 2742657-57-2
M. Wt: 173.68 g/mol
InChI Key: UMOHBCIKKIEYOC-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride, Mixture of diastereomers: is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of a bicyclic heptane ring fused to a cyclopropane ring, with an amine group attached at the fifth position and a hydrochloride salt form. The mixture of diastereomers indicates the presence of multiple stereoisomers with different spatial arrangements of their atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride typically involves multiple steps, starting with the construction of the bicyclic heptane core. One common approach is the use of intramolecular cyclization reactions, where linear precursors are cyclized to form the spirocyclic structure. The amine group is then introduced through amination reactions, and the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form nitro compounds or amides.

  • Reduction: : Reduction reactions can convert the amine group to a more reduced form, such as an amine or an alkane.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro compounds, amides, and other oxidized derivatives.

  • Reduction: : Reduced amines, alkanes, and other reduced forms.

  • Substitution: : Halogenated derivatives, alkylated products, and other substituted compounds.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride is unique due to its spirocyclic structure and the presence of both a bicyclic heptane and a cyclopropane ring. Similar compounds include:

  • Spiro[bicyclo[2.2.1]heptane-2,4'-[1,3]dioxane]

  • Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one

  • Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-ol

These compounds share the spirocyclic framework but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

2742657-57-2

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-amine;hydrochloride

InChI

InChI=1S/C9H15N.ClH/c10-8-4-7-3-6(8)5-9(7)1-2-9;/h6-8H,1-5,10H2;1H

InChI Key

UMOHBCIKKIEYOC-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3CC2CC3N.Cl

Purity

95

Origin of Product

United States

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